![molecular formula C10H18O2Si B14290844 {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane CAS No. 138768-46-4](/img/structure/B14290844.png)
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a furan ring, a propan-2-yl group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane typically involves the reaction of furan derivatives with silane reagents. One common method includes the use of a furan-2-yl derivative and a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- {[2-(Furan-2-yl)ethyl]oxy}(trimethyl)silane
- {[2-(Furan-2-yl)methyl]oxy}(trimethyl)silane
- {[2-(Furan-2-yl)propyl]oxy}(trimethyl)silane
Uniqueness
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and solubility in organic solvents, making it a valuable compound in various applications.
Propiedades
Número CAS |
138768-46-4 |
|---|---|
Fórmula molecular |
C10H18O2Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
2-(furan-2-yl)propan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C10H18O2Si/c1-10(2,12-13(3,4)5)9-7-6-8-11-9/h6-8H,1-5H3 |
Clave InChI |
CYGILRFDFKCFQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CO1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


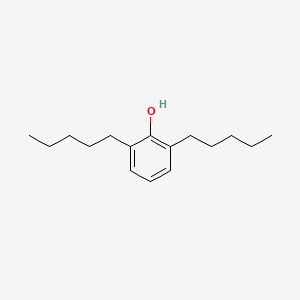

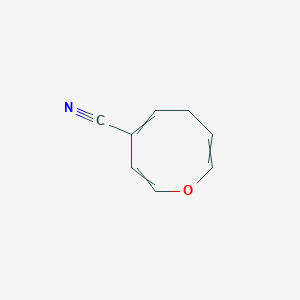
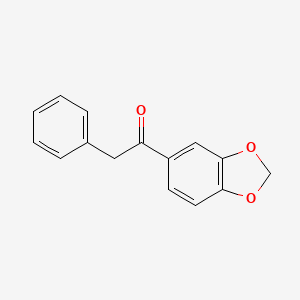
![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
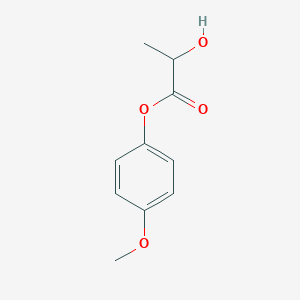

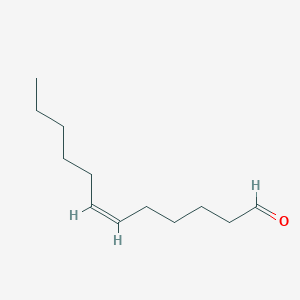

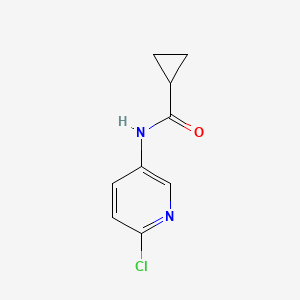


![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
